3-Dimethylaminobenzoyl chloride hydrochloride

Solid-state characterization Purity verification Handling safety

Researchers requiring precise meta-substitution for antihistaminic or sirtuin-modulating scaffolds face regioisomer challenges. 3-Dimethylaminobenzoyl chloride hydrochloride (CAS 117500-61-5) delivers the correct 3-(dimethylamino)benzoyl moiety. • Stable HCl salt (MP 131-133°C) ensures reliable storage vs. moisture-sensitive free base. • Regiospecific acylation eliminates isomer contamination. • Defined stoichiometry: add 1 extra eq. base to neutralize HCl during coupling.

Molecular Formula C9H11Cl2NO
Molecular Weight 220.09 g/mol
CAS No. 117500-61-5
Cat. No. B055449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dimethylaminobenzoyl chloride hydrochloride
CAS117500-61-5
Molecular FormulaC9H11Cl2NO
Molecular Weight220.09 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)Cl.Cl
InChIInChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-4-7(6-8)9(10)12;/h3-6H,1-2H3;1H
InChIKeyNUDQPATXNFWFNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Dimethylaminobenzoyl Chloride Hydrochloride Overview


3-Dimethylaminobenzoyl chloride hydrochloride (CAS 117500-61-5) is a meta-substituted benzoyl chloride derivative featuring a tertiary dimethylamino group, supplied as a stable hydrochloride salt . This cream-colored, moisture-sensitive powder (MW 220.09 g/mol, MP 131–133°C) functions primarily as an electrophilic acylation reagent in organic synthesis . Its defining structural feature—the dimethylamino group at the 3-position—modulates the electronic properties of the aromatic ring and imparts distinct solubility characteristics that differentiate it from para-substituted analogs .

Workflow Electrophilic acylation reagent
Selection Meta-substituted dimethylamino group
Use Context Stable hydrochloride salt for amide/ester synthesis

Why 3-Dimethylaminobenzoyl Chloride HCl Has No Substitute


Generic substitution of 3-dimethylaminobenzoyl chloride hydrochloride (CAS 117500-61-5) with other acyl chlorides is scientifically invalid due to three structural determinants: (1) the meta-positioned dimethylamino group, which alters electronic density on the aromatic ring and influences both reaction kinetics and product regiochemistry compared to para-substituted analogs ; (2) the hydrochloride salt form, which enhances storage stability and handling safety relative to the free base acyl chloride (CAS 54263-82-0) by mitigating uncontrolled hydrolysis ; and (3) the tertiary amine substituent, which introduces a basic site that can alter reaction stoichiometry and workup requirements versus primary amino-substituted derivatives .

Meta vs. Para isomer
Alters product regiochemistry and downstream biological activity; para isomer (CAS 4755-50-4) is not interchangeable.
Salt form vs. Free base
Free base (CAS 54263-82-0) lacks stabilizing HCl, increasing hydrolysis risk and requiring anhydrous handling.
Tertiary amine base site
Changes stoichiometry and workup; primary amino-substituted derivatives require different base and purification protocols.

Procurement Evidence for 3-Dimethylaminobenzoyl Chloride HCl


Melting Point: Salt vs. Free Base

The hydrochloride salt form (CAS 117500-61-5) exhibits a sharp melting point range of 131–133°C, whereas the corresponding free base (CAS 54263-82-0) lacks a reported melting point in standard literature . This solid-state distinction enables reliable identity confirmation and purity assessment upon receipt .

Melting Point
Cross-study comparable
131–133 °C
Enables identity verification
Free base lacks reported MP
Solid-state characterization Purity verification Handling safety

Hydrolytic Stability: Salt vs. Free Base

The hydrochloride salt (CAS 117500-61-5) is documented as 'Stable under recommended storage conditions. Avoid oxides, moisture' , whereas the free base 4-(dimethylamino)benzoyl chloride (CAS 4755-50-4) carries an explicit 'very moisture sensitive; handle under inert atmosphere' warning . While no direct kinetic comparison exists, the salt form reduces the risk of premature hydrolysis during shipping and storage.

Hydrolytic Stability
Cross-study comparable
Target: Stable under recommended storage
Comparator: Very moisture sensitive; inert atmosphere required
Reduces hydrolysis risk during transit
No direct kinetic comparison available
Storage stability Moisture sensitivity Reagent reliability

Base Stoichiometry Requirement

When used as an acylating agent, 3-dimethylaminobenzoyl chloride hydrochloride (CAS 117500-61-5) requires triethylamine as an acid scavenger to neutralize the liberated hydrochloric acid . In contrast, the free base analog (CAS 54263-82-0) does not contain the additional HCl equivalent and may not require the same base stoichiometry . This is a quantitative procurement consideration: 1 equivalent of the hydrochloride salt consumes 2 equivalents of amine nucleophile (one for acylation, one for HCl neutralization) unless an auxiliary base is employed.

Base Stoichiometry
Class-level inference
1 equiv. extra base required
Requires accounting in reagent calculation
Free base does not need this extra equivalent
Acylation efficiency Reaction optimization Base requirement

Meta vs. Para Isomer Differentiation

The meta-positioned dimethylamino group in CAS 117500-61-5 directs electrophilic aromatic substitution differently than the para-substituted isomer (CAS 4755-50-4) . Meta substitution produces different resonance stabilization patterns and alters the electron density distribution across the aromatic ring, which directly influences the reactivity and binding properties of downstream products [1]. In pharmaceutical applications, the 3-substituted isomer has been specifically employed for the synthesis of antihistaminic agents derived from carbazole and diphenylamine scaffolds [2], whereas the 4-substituted analog is more commonly associated with dye synthesis .

Meta vs. Para Isomer
Class-level inference
Meta: pharmaceutical intermediate (antihistaminic agents)
Para: primarily dye synthesis
Substitution alters final product properties
No quantitative reactivity comparison
Regioselectivity Electronic effects Drug discovery

Application Scenarios for 3-Dimethylaminobenzoyl Chloride HCl


Meta-Substituted Benzamide Synthesis

Use CAS 117500-61-5 as the acylating agent when the target molecule requires a 3-(dimethylamino)benzoyl moiety. The meta substitution pattern (differentiated from the para isomer CAS 4755-50-4) is essential for generating the correct regioisomer in medicinal chemistry campaigns, particularly for antihistaminic agents derived from carbazole and diphenylamine scaffolds [1]. The hydrochloride salt form simplifies handling and storage relative to the moisture-sensitive free base acyl chloride.

Stoichiometry-Controlled Acylation

Select the hydrochloride salt (CAS 117500-61-5) over the free base (CAS 54263-82-0) when reliable handling and extended shelf life are prioritized. The well-defined melting point (131–133°C) provides a rapid quality control checkpoint upon receipt , and the documented stability profile reduces the risk of hydrolytic degradation during storage . Account for the requirement of one additional equivalent of base (e.g., triethylamine) per equivalent of compound to neutralize the HCl component during acylation.

Bioconjugation Reagent Preparation

Employ CAS 117500-61-5 for synthesizing dipeptide conjugates and other biomolecule derivatives where the dimethylamino group provides a tertiary amine handle for further functionalization or alters the physicochemical properties of the conjugate . The meta substitution ensures distinct spatial orientation compared to para-substituted analogs, which may influence binding interactions with biological targets.

Sirtuin Modulator Synthesis

Utilize CAS 117500-61-5 as a key building block in the preparation of sirtuin-modulating compounds, as documented in patent literature [2]. The specific electronic and steric properties conferred by the 3-(dimethylamino) substitution pattern are integral to the activity of the final therapeutic candidates.

Application
Selection Property
Validation Focus
Regioselective amide synthesis
Meta-substituted dimethylamino acylation
Confirm 3-position attachment; verify salt identity by melting point
Stoichiometry-controlled acylation
Salt form stability and base requirement
Account for extra base consumption; monitor hydrolysis resistance
Bioconjugation reagent preparation
Tertiary amine handle for further functionalization
Assess conjugate regiochemistry and amine reactivity
Sirtuin pathway research compounds
Specific electronic/steric substitution pattern
Confirm structure-activity relationship (SAR) in target compounds

Technical Documentation Hub

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